2-pyridin-4-ylethanol;2,4,6-trinitrophenol
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Overview
Description
2-pyridin-4-ylethanol;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-pyridin-4-ylethanol and 2,4,6-trinitrophenol 2-pyridin-4-ylethanol is an organic compound containing a pyridine ring substituted with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring, resulting in the formation of 2,4,6-trinitrophenol .
For the preparation of 2-pyridin-4-ylethanol, a common method involves the reduction of 2-pyridinecarboxaldehyde using a reducing agent such as sodium borohydride. This reduction converts the aldehyde group to an ethanol group, yielding 2-pyridin-4-ylethanol .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol follows a similar nitration process but on a larger scale, with stringent safety measures due to its explosive nature. The production of 2-pyridin-4-ylethanol in an industrial setting involves optimized reduction processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,6-trinitrophenol undergoes various chemical reactions, including:
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of picramic acid.
Substitution: The nitro groups in 2,4,6-trinitrophenol can be substituted with other functional groups under specific conditions
2-pyridin-4-ylethanol can participate in:
Oxidation: Oxidation of the ethanol group can yield 2-pyridinecarboxaldehyde.
Substitution: The hydroxyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride or hydrogen gas with a catalyst for reduction reactions.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Substitution: Various nucleophiles for substitution reactions
Major Products
Reduction of 2,4,6-trinitrophenol: Picramic acid.
Oxidation of 2-pyridin-4-ylethanol: 2-pyridinecarboxaldehyde
Scientific Research Applications
2,4,6-trinitrophenol is widely used in:
Explosives: Due to its high explosive power, it is used in military applications.
Dyes: It is used in the production of yellow dyes.
Medical Applications: Historically used as an antiseptic and in burn treatments
2-pyridin-4-ylethanol has applications in:
Chemical Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biological Research: Studied for its potential biological activities
Mechanism of Action
2,4,6-trinitrophenol exerts its effects through its ability to undergo rapid exothermic decomposition, releasing gases and energy, which is the basis of its explosive nature. It can also interact with biological molecules, leading to toxic effects .
2-pyridin-4-ylethanol can interact with enzymes and receptors in biological systems, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenol: Similar to 2,4,6-trinitrophenol but with one less nitro group, used as a metabolic stimulant.
2,4,6-trinitrotoluene (TNT): Another nitroaromatic explosive with similar applications but different chemical structure
Uniqueness
2,4,6-trinitrophenol is unique due to its high explosive power and its historical use in various applications. 2-pyridin-4-ylethanol is unique for its versatility in chemical synthesis and potential biological activities .
Properties
CAS No. |
32080-61-8 |
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Molecular Formula |
C13H12N4O8 |
Molecular Weight |
352.26 g/mol |
IUPAC Name |
2-pyridin-4-ylethanol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NO.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
InChI Key |
ZQLDFTDEAKQWHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCO.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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